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molecular formula C10H10O3 B8688908 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)acetaldehyde

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)acetaldehyde

Cat. No. B8688908
M. Wt: 178.18 g/mol
InChI Key: NUSFLKBWBLNZCI-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

A solution of crude 6-oxiranyl-2,3-dihydro-benzo[1,4]dioxine (200 mg, 1.12 mmol) in diethyl ether (20 ml) was cooled at −10° C. A 10% solution of boron trifluoride diethyl etherate in diethyl ether (0.16 ml) was then added and the mixture was stirred for 10 minutes at −10° C. The reaction was quenched at this temperature by addition of a saturated aqueous solution of sodium bicarbonate (10 ml). The mixture was extracted twice with diethyl ether. The combined organic phases were washed with water, brine, then dried over magnesium sulfate and evaporated to give crude (2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetaldehyde (191 mg, 95%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH:2]1[C:4]1[CH:13]=[CH:12][C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1.B(F)(F)F.CCOCC>C(OCC)C>[O:8]1[C:7]2[CH:12]=[CH:13][C:4]([CH2:2][CH:3]=[O:1])=[CH:5][C:6]=2[O:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
O1C(C1)C1=CC2=C(OCCO2)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0.16 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched at this temperature by addition of a saturated aqueous solution of sodium bicarbonate (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 191 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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